TAK-448 acetate

Description

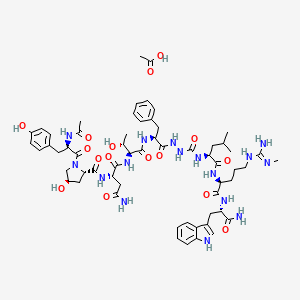

Structure

2D Structure

Properties

CAS No. |

1470374-22-1 |

|---|---|

Molecular Formula |

C60H84N16O16 |

Molecular Weight |

1285.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid |

InChI |

InChI=1S/C58H80N16O14.C2H4O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;1-2(3)4/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);1H3,(H,3,4)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |

InChI Key |

ITKNOAGWRWNSIK-NHDJLUSCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)C)O)O.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O.CC(=O)O |

sequence |

One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |

Synonyms |

MVT-602 (acetate) |

Origin of Product |

United States |

Foundational & Exploratory

The Potent Kisspeptin Receptor Agonist TAK-448: A Technical Overview of Its Binding Affinity and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and signaling pathways associated with TAK-448, a potent nonapeptide agonist of the KISS1 receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel therapeutics targeting the kisspeptin system.

Introduction

The kisspeptin/KISS1R system is a critical regulator of the hypothalamic-pituitary-gonadal axis and has emerged as a promising target for therapeutic intervention in a range of hormone-dependent diseases, including prostate cancer and reproductive disorders.[1][2] TAK-448 is an investigational oligopeptide analog of kisspeptin designed for enhanced stability and potent agonistic activity at the KISS1 receptor.[2] This guide summarizes the quantitative binding data, experimental methodologies, and signaling cascades related to TAK-448's interaction with KISS1R.

Quantitative Binding Affinity of TAK-448

TAK-448 demonstrates high-affinity binding to the KISS1 receptor and potent functional agonism. The key quantitative metrics are summarized in the table below.

| Parameter | Value (pM) | Receptor | Reference |

| IC50 | 460 | KISS1R | [3][4] |

| EC50 | 632 | KISS1R | [3][4] |

These values indicate that TAK-448 is a highly potent agonist, capable of eliciting a half-maximal inhibitory concentration in binding assays and a half-maximal effective concentration in functional assays at picomolar concentrations. Studies have shown that the binding affinity of TAK-448 for the rat KISS1R is comparable to that of the endogenous ligand, kisspeptin-10.[2]

Experimental Protocols

The determination of TAK-448's binding affinity and functional potency relies on established in vitro pharmacological assays. The following sections detail the generalized protocols for these key experiments.

Competitive Radioligand Binding Assay (for IC50 Determination)

This assay is employed to determine the concentration of TAK-448 that inhibits the binding of a radiolabeled ligand to the KISS1 receptor by 50% (IC50).

Objective: To quantify the binding affinity of TAK-448 for the KISS1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human KISS1 receptor (e.g., CHO-K1 cells).[5]

-

Radiolabeled kisspeptin analog (e.g., [125I]-Kisspeptin-10).

-

Unlabeled TAK-448.

-

Assay Buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radiolabeled ligand is incubated with the KISS1R-expressing cell membranes in the presence of increasing concentrations of unlabeled TAK-448.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of TAK-448. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Calcium Mobilization/Inositol Monophosphate (IP1) Accumulation Assay (for EC50 Determination)

This functional assay measures the ability of TAK-448 to activate the KISS1 receptor and trigger downstream signaling events, such as the mobilization of intracellular calcium or the accumulation of inositol monophosphate (IP1), a stable metabolite of the inositol phosphate signaling cascade.

Objective: To determine the functional potency of TAK-448 as a KISS1R agonist.

Materials:

-

A cell line stably expressing the human KISS1 receptor (e.g., CHO-K1 cells).[5]

-

TAK-448.

-

For Calcium Mobilization: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

For IP1 Accumulation: An IP1 assay kit (e.g., HTRF-based kit).

-

Assay buffer or cell culture medium.

-

A microplate reader capable of fluorescence detection.

Procedure (Calcium Mobilization):

-

Cell Plating: KISS1R-expressing cells are seeded into a multi-well plate and cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Increasing concentrations of TAK-448 are added to the wells.

-

Signal Detection: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a kinetic plate reader.

-

Data Analysis: The peak fluorescence response is plotted against the log concentration of TAK-448, and a dose-response curve is fitted to determine the EC50 value.

Procedure (IP1 Accumulation):

-

Cell Stimulation: KISS1R-expressing cells are incubated with increasing concentrations of TAK-448 in the presence of LiCl (to inhibit IP1 degradation).

-

Cell Lysis: The cells are lysed to release intracellular components.

-

IP1 Detection: The concentration of IP1 in the cell lysate is measured using a competitive immunoassay, often employing HTRF technology.

-

Data Analysis: The signal is inversely proportional to the amount of IP1 produced. A standard curve is used to quantify IP1 levels, and the results are plotted against the log concentration of TAK-448 to determine the EC50.

Signaling Pathways and Experimental Workflows

KISS1 Receptor Signaling Pathway

Upon activation by an agonist such as TAK-448, the KISS1 receptor primarily couples to the Gq/11 family of G proteins.[6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7][8] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][8] Recent studies have also suggested that the KISS1 receptor can couple to the Gi/o pathway.

References

- 1. TAK-448 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molnova.com [molnova.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Vanguard of Hormonal Therapy: A Technical Guide to the Early Discovery and Synthesis of TAK-448 Acetate and the GnRH Antagonist Relugolix

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of two pivotal molecules in the landscape of hormonal therapy: TAK-448 acetate, a potent KISS1R agonist, and Relugolix, a nonpeptide gonadotropin-releasing hormone (GnRH) antagonist. While both compounds modulate the hypothalamic-pituitary-gonadal (HPG) axis, they do so via distinct mechanisms, offering unique therapeutic opportunities. This whitepaper will elucidate the discovery, synthesis, and core experimental data for each, presenting a comprehensive resource for researchers in the field.

Distinguishing Mechanisms: KISS1R Agonism vs. GnRH Antagonism

A potential for confusion exists between this compound and the class of GnRH antagonists due to their shared impact on hormone-dependent conditions. It is crucial to differentiate their mechanisms of action. TAK-448 is an investigational oligopeptide analog of kisspeptin, the natural ligand for the G protein-coupled receptor KISS1R (also known as GPR54).[1][2] Kisspeptin is a key regulator of GnRH secretion.[2] Continuous administration of a potent KISS1R agonist like TAK-448 leads to a profound and sustained suppression of testosterone levels.[1][2]

In contrast, Relugolix is a nonpeptide GnRH receptor antagonist.[3][4][5][6][7] It competitively binds to and blocks GnRH receptors in the pituitary gland, thereby directly inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][6] This leads to a rapid reduction in the production of testosterone in men and estrogen in women.[4][6] Unlike GnRH agonists, which cause an initial surge in hormone levels (a "flare effect"), GnRH antagonists provide immediate and reversible suppression.

This compound: A Potent KISS1R Agonist

This compound (also known as MVT-602 acetate) is a synthetic nonapeptide that acts as a potent and full agonist of the KISS1 receptor.[8] Its development has been primarily focused on the treatment of hormone-dependent diseases such as prostate cancer.[1][9][10]

Quantitative Data Summary

| Parameter | Value | Compound | Receptor | Reference |

| IC50 | 460 pM | This compound | KISS1R | [8] |

| EC50 | 632 pM | This compound | KISS1R | [8] |

Signaling Pathway

Continuous stimulation of the KISS1R by TAK-448 ultimately leads to the downregulation of the HPG axis, resulting in suppressed testosterone levels.

Signaling pathway of this compound.

Experimental Protocols

KISS1R Binding Assay (Radioligand Assay):

A common method to determine the binding affinity of a compound to the KISS1R is a radioligand binding assay.[11][12]

-

Cell Culture and Membrane Preparation: Cells expressing the KISS1R are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

-

Radioligand Incubation: A radiolabeled kisspeptin analog (e.g., [¹²⁵I]-KP-10) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (TAK-448).

-

Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory concentration (IC50) can be calculated.

In Vivo Efficacy in a Prostate Cancer Xenograft Model:

The anti-tumor effects of TAK-448 have been evaluated in animal models of prostate cancer.[8][9][10]

-

Animal Model: Male rats are xenografted with a human prostate cancer cell line that is androgen-sensitive (e.g., VCaP).[8][9][10]

-

Dosing: Once tumors are established, the animals are treated with this compound at various doses (e.g., 0.01-3 mg/kg) via subcutaneous injection at specified intervals.[8][10]

-

Monitoring: Tumor volume and plasma testosterone levels are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as measuring intra-tumoral dihydrotestosterone levels.[9]

Relugolix: An Oral GnRH Antagonist

Relugolix (also known as TAK-385) is an orally active, nonpeptide GnRH receptor antagonist developed by Takeda and Myovant Sciences.[13][14][15] It is approved for the treatment of advanced prostate cancer and symptoms associated with uterine fibroids and endometriosis.[5][13][15][16]

Quantitative Data Summary

Pharmacokinetic Parameters of Relugolix

| Parameter | Value | Condition | Reference |

| Absolute Bioavailability | ~12% | Oral administration | [5] |

| Tmax (median) | 2.25 hours | Oral administration | [3][5] |

| Plasma Protein Binding | 68-71% | [3][5] | |

| Effective Half-life | 25 hours | [3][17] | |

| Terminal Elimination Half-life | 60.8 hours | [3][17] | |

| Metabolism | Primarily by CYP3A, lesser extent by CYP2C8 | [3][5] | |

| Excretion | ~81% in feces, ~4.1% in urine | [3][5] |

Clinical Efficacy in Uterine Fibroids (LIBERTY 1 & 2 Trials)

| Endpoint | Relugolix Combination Therapy | Placebo | P-value | Reference |

| Primary Response Rate (Menstrual Blood Loss <80 mL & ≥50% reduction) | 73% (L1), 71% (L2) | 19% (L1), 15% (L2) | <0.001 | [18] |

| Mean Reduction in Menstrual Blood Loss | 84.3% (both trials) | 23.2% (L1), 15.1% (L2) | <0.001 | [18] |

Synthesis of Relugolix

The synthesis of Relugolix is a multi-step process. A discovery chemistry route has been disclosed by researchers at Takeda.[13]

Simplified synthesis pathway for Relugolix.

Experimental Protocols

GnRH Receptor Binding Assay:

This assay determines the ability of a compound to bind to the GnRH receptor.

-

Cell Culture: Cells expressing the human GnRH receptor (e.g., HeLa cells) are cultured.[19]

-

Radioligand: A radiolabeled GnRH antagonist (e.g., iodinated Cetrorelix) is used.[20]

-

Competition Binding: The cells are incubated with the radioligand and varying concentrations of the test compound (Relugolix).

-

Washing and Lysis: After incubation, the cells are washed to remove unbound radioligand, and then lysed.

-

Scintillation Counting: The amount of radioactivity in the cell lysate, corresponding to the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the EC50 value for receptor binding.

Pharmacokinetic Study in Humans:

Pharmacokinetic parameters of Relugolix have been determined in clinical studies.[3][17]

-

Study Population: Healthy volunteers or patients with the target indication are enrolled.

-

Drug Administration: A single oral dose of Relugolix is administered.

-

Blood Sampling: Blood samples are collected at predefined time points after dosing.

-

Bioanalysis: Plasma concentrations of Relugolix are determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.

Conclusion

This compound and Relugolix represent significant advancements in the modulation of the HPG axis for therapeutic purposes. While TAK-448's journey as a KISS1R agonist is still investigational, it holds promise for conditions like prostate cancer. Relugolix, as an approved oral GnRH antagonist, has already established its clinical utility in managing hormone-dependent diseases. This guide has provided a detailed overview of their distinct mechanisms, synthesis pathways, and key experimental data, offering a valuable resource for the scientific community to build upon in the ongoing development of novel hormonal therapies.

References

- 1. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Relugolix? [synapse.patsnap.com]

- 7. Relugolix | C29H27F2N7O5S | CID 10348973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Kisspeptin | TargetMol [targetmol.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. Myovant Sciences and Pfizer Present Data on Relugolix Combination Therapy from Studies in Uterine Fibroids and Endometriosis at the American Society for Reproductive Medicine Congress | Pfizer [pfizer.com]

- 17. Relugolix: A Review in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. md.umontreal.ca [md.umontreal.ca]

- 19. pubcompare.ai [pubcompare.ai]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacological Profile of MVT-602 Acetate

Introduction

MVT-602 acetate (also known as TAK-448 and RVT-602) is a synthetic, small molecule, nonapeptide agonist of the kisspeptin receptor (KISS1R), a G-protein coupled receptor essential for reproductive health.[1][2][3] Kisspeptin, the endogenous ligand for KISS1R, is a key regulator of hypothalamic gonadotropin-releasing hormone (GnRH) neurons.[4][5] MVT-602 was developed as a more potent and longer-acting analog of native kisspeptin, with potential therapeutic applications in female infertility and other reproductive disorders.[2][6][7] This document provides a comprehensive overview of the pharmacological profile of MVT-602 acetate, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

1. Chemical and Physical Properties

MVT-602 is a synthetic peptide designed with modifications to the native kisspeptin-10 sequence to enhance potency, stability, and water solubility.[8]

| Property | Value |

| Alternate Names | TAK-448 acetate, RVT-602 |

| CAS Number | 1470374-22-1[3] |

| Molecular Formula | C60H84N16O16[3][9] |

| Molecular Weight | 1285.41 g/mol [3][9] |

| Peptide Sequence | Ac-D-Tyr-Hyp-Asn-Thr-Phe-Aza-Gly-Leu-Arg(Me)-Trp-NH2[9] |

| Description | A potent and full KISS1R agonist.[3][9] |

2. Mechanism of Action

MVT-602 exerts its effects by binding to and activating the kisspeptin receptor (KISS1R), a Gαq/11-coupled receptor located on GnRH neurons in the hypothalamus.[10][11][12] The activation of KISS1R initiates a downstream signaling cascade:

-

G-Protein Activation: Ligand binding triggers a conformational change in KISS1R, activating the associated G-protein, Gαq/11.[10][11]

-

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[10][11]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[10][11][13]

-

Downstream Signaling:

-

IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, inducing the release of intracellular calcium (Ca2+).[10]

-

DAG Pathway: DAG activates protein kinase C (PKC), which in turn can phosphorylate and activate other signaling molecules, including mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.[10]

-

-

Neuronal Depolarization: The increase in intracellular Ca2+ and activation of PKC lead to the depolarization of GnRH neurons. This is achieved by activating nonselective cation channels (like TRPC) and inhibiting inwardly rectifying potassium channels.[10][13]

-

GnRH Release: The depolarization of these neurons results in the pulsatile secretion of GnRH into the hypophyseal portal system.[11][12]

-

Pituitary Stimulation: GnRH travels to the anterior pituitary gland, where it stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) into the systemic circulation.[11][12]

Studies have shown that MVT-602 is a more potent inducer of KISS1R-mediated signaling than the native kisspeptin-54 (KP54).[4][6]

Caption: KISS1R signaling cascade initiated by MVT-602.

3. Pharmacological Profile

3.1. In Vitro Pharmacology

MVT-602 demonstrates high potency as a full agonist at the human KISS1R.

| Parameter | Value | Receptor | Assay Type |

| IC50 | 460 pM[3][9] | KISS1R | Not Specified |

| EC50 | 632 pM[3][9] | KISS1R | Not Specified |

Electrophysiological studies on murine GnRH neurons revealed that MVT-602 induces a significantly longer duration of action potential firing compared to native kisspeptin-54 (KP54).[4][5]

| Compound | Duration of GnRH Neuron Firing (minutes) | P-value |

| MVT-602 | 115[4][5][6] | 0.0012[4][5][6] |

| Kisspeptin-54 (KP54) | 55[4][5][6] |

3.2. Pharmacokinetics (Human)

Clinical studies in healthy premenopausal women have characterized the pharmacokinetic profile of MVT-602 following subcutaneous administration.

| Parameter | Value | Population |

| Absorption | Rapidly absorbed[14] | Healthy women |

| Mean Elimination Half-life (t½) | 1.3 - 2.2 hours[14][15] | Healthy women |

| Comparison to KP54 t½ | Longer (KP54 ≈ 0.5 hours)[15] | Healthy women |

3.3. Pharmacodynamics (Human)

MVT-602 demonstrates a profound and sustained effect on the hypothalamic-pituitary-gonadal (HPG) axis.

Table 3.3.1: Comparison of LH Response to MVT-602 vs. KP54 in Healthy Women [4][5]

| Parameter | MVT-602 (0.01-0.03 nmol/kg) | KP54 (9.6 nmol/kg) | P-value |

| Time to Peak LH | 21.4 hours | 4.7 hours | 0.0002 |

| AUC of LH Exposure | 169.0 IU∙h/L | 38.5 IU∙h/L | 0.0058 |

| Amplitude of LH Rise | Similar | Similar | - |

Table 3.3.2: Dose-Dependent Effects of MVT-602 in Women Undergoing Ovarian Stimulation (Phase 2a Trial) [14][15]

| MVT-602 Dose (subcutaneous) | Mean Max LH Change from Baseline | Time to Peak LH | Ovulation within 5 Days |

| 0.1 µg | Not reported | Not reported | 75% |

| 0.3 µg | Not reported | 16-24 hours | 82% |

| 1.0 µg | Not reported | 16-24 hours | 88% |

| 3.0 µg | 82.4 IU/L | 24.8 hours | 100% |

| Placebo | - | - | 60% |

| Triptorelin 0.2 mg | >150 IU/L | ~4 hours | 100% |

Notably, the LH surge induced by MVT-602 more closely resembles the physiological midcycle LH surge in duration and amplitude compared to the sharper, more pronounced surge from GnRH agonists like triptorelin.[15] The LH response to MVT-602 was similar in women with Polycystic Ovary Syndrome (PCOS) compared to healthy women, but was advanced in women with Hypothalamic Amenorrhea (HA).[4][5]

3.4. In Vivo Pharmacology (Preclinical)

MVT-602 (as TAK-448) has also been investigated for its anti-tumor properties.

| Animal Model | Dosing | Effect |

| Rat VCaP Xenograft (Androgen-Sensitive Prostate Cancer) | 0.01-3 mg/kg[1][9] | Exhibited anti-tumor effects.[1][9] |

Development for the prostate cancer indication has since been discontinued.[2]

4. Experimental Protocols

4.1. In Vitro Signaling Assays

-

Objective: To compare the potency and signaling profile of MVT-602 and KP54 at the KISS1R.

-

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells were transiently transfected with a plasmid encoding the human KISS1R.[8]

-

Assay: Inositol monophosphate (IP1) accumulation, a stable downstream metabolite of IP3, was measured as a marker of Gαq/11 pathway activation. Assays were performed using a competitive immunoassay kit (e.g., IP-One HTRF kit).

-

Procedure: Transfected cells were incubated with varying concentrations of MVT-602 or KP54 for a specified duration. The reaction was then stopped, and the level of IP1 accumulation was quantified according to the manufacturer's protocol.

-

Data Analysis: Dose-response curves were generated to determine potency (EC50).

-

4.2. Electrophysiology on GnRH Neurons

-

Objective: To assess the effect of MVT-602 on the electrical activity of GnRH neurons.

-

Methodology:

-

Preparation: Acute brain slices containing the hypothalamus were prepared from adult female mice.[8]

-

Recording: Whole-cell patch-clamp recordings were performed on identified GnRH neurons.

-

Procedure: A baseline firing rate was established. MVT-602 or KP54 was then bath-applied to the slice, and the change in action potential firing frequency and duration of the response were recorded.[5][8]

-

Data Analysis: The duration of induced firing was measured and compared between the two compounds.

-

4.3. Human Clinical Trials (Phase 1 and 2a)

-

Objective: To determine the safety, pharmacokinetics, and pharmacodynamics of MVT-602 in healthy women, both with and without ovarian stimulation.[14]

-

Design: Randomized, placebo-controlled, parallel-group, dose-finding trials.[14]

-

Key Methodologies:

-

Participant Selection: Healthy premenopausal women aged 18-35 years.[14] The Phase 2a study involved women undergoing a minimal controlled ovarian stimulation (COS) protocol using recombinant FSH and a GnRH antagonist.[15]

-

Intervention: A single subcutaneous dose of MVT-602 at varying concentrations (e.g., 0.1, 0.3, 1.0, 3.0 µg), placebo, or an active comparator (triptorelin 0.2 mg) was administered.[14][15] In the Phase 2a trial, the dose was given once the dominant follicle reached ≥17 mm.[15]

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to measure plasma concentrations of MVT-602.

-

Pharmacodynamic Assessment: Frequent blood sampling was conducted (e.g., every 2-4 hours for 48 hours) to measure serum levels of LH, FSH, and other reproductive hormones.[15]

-

Ovulation Confirmation (Phase 2a): Time to ovulation was assessed by transvaginal ultrasound.[14][15]

-

Safety Monitoring: Adverse events, vital signs, and laboratory parameters were monitored throughout the study.

-

Caption: Workflow for the Phase 2a clinical trial of MVT-602.

MVT-602 acetate is a potent, full agonist of the kisspeptin receptor with a distinct pharmacological profile compared to native kisspeptin. Its key features include high in vitro potency, a longer pharmacokinetic half-life, and a sustained pharmacodynamic effect on LH secretion.[4][5][9][14][15] The LH surge induced by MVT-602 is more physiological in its profile than that produced by GnRH agonists, suggesting potential advantages for clinical applications such as inducing final oocyte maturation during in vitro fertilization (IVF) treatment.[14][15] These characteristics identify MVT-602 as a promising therapeutic agent for the treatment of various female reproductive disorders.[4][6]

References

- 1. This compound | Kisspeptin | TargetMol [targetmol.com]

- 2. MVT-602 - Wikipedia [en.wikipedia.org]

- 3. molnova.com [molnova.com]

- 4. Kisspeptin receptor agonist has therapeutic potential for female reproductive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Kisspeptin receptor agonist has therapeutic potential for female reproductive disorders [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. New drug can improve fertility in women with reproductive health problems | Imperial News | Imperial College London [imperial.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Endocrine profile of the kisspeptin receptor agonist MVT-602 in healthy premenopausal women with and without ovarian stimulation: results from 2 randomized, placebo-controlled clinical tricals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. endocrine-abstracts.org [endocrine-abstracts.org]

TAK-448 Acetate: An In-Depth Technical Guide to its Role in Gonadotropin-Releasing Hormone Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-448 acetate is a synthetic nonapeptide analogue of kisspeptin, a potent agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] Kisspeptin is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH) from hypothalamic neurons.[1][3] While acute administration of TAK-448 stimulates the HPG axis, leading to a transient increase in gonadotropins and sex steroids, continuous or sustained exposure results in profound suppression of this axis. This paradoxical effect is attributed to the desensitization and downregulation of KISS1R on GnRH neurons, ultimately leading to a state of chemical castration.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its pharmacokinetic and pharmacodynamic properties, and its role in the regulation of GnRH. Detailed experimental protocols and quantitative data from key preclinical and clinical studies are presented to facilitate further research and development in this area.

Introduction

The regulation of the HPG axis is fundamental to reproductive health and is implicated in the pathophysiology of numerous hormone-dependent diseases, including prostate cancer, endometriosis, and uterine fibroids. GnRH, a decapeptide produced in the hypothalamus, is the central regulator of this axis, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate steroidogenesis and gametogenesis.

Kisspeptin, the endogenous ligand for KISS1R, has emerged as a master regulator of GnRH secretion and, consequently, the entire HPG axis.[1] this compound was developed as a metabolically stable kisspeptin analogue with the potential to modulate the HPG axis for therapeutic benefit.[1] This document will delve into the technical details of this compound's interaction with the GnRH regulatory pathway.

Mechanism of Action

TAK-448 is a potent agonist of the KISS1R.[1] The binding of TAK-448 to KISS1R on the surface of GnRH neurons initiates a signaling cascade that leads to GnRH release.

Kisspeptin/KISS1R Signaling Pathway

The binding of an agonist like TAK-448 to the Gq/11 protein-coupled KISS1R activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to the depolarization of GnRH neurons and the subsequent release of GnRH into the hypophyseal portal circulation.

Dual Effects of TAK-448 Administration

-

Acute Stimulation: A single administration of TAK-448 results in a rapid and robust release of GnRH, leading to a subsequent surge in LH, FSH, and testosterone levels.[1][3] This stimulatory effect is dose-dependent.

-

Chronic Suppression: Continuous or repeated administration of TAK-448 leads to desensitization and internalization of the KISS1R. This renders the GnRH neurons refractory to further stimulation, resulting in a profound and sustained suppression of GnRH release. Consequently, circulating levels of LH, FSH, and testosterone fall to castrate levels.[1][3]

Quantitative Data

Receptor Binding and In Vitro Activity

| Parameter | Species | Value | Reference |

| KISS1R Binding Affinity (IC50) | Rat | Comparable to Kp-10 | [3] |

| KISS1R Agonist Activity | Rat | Potent and full agonist | [3] |

Pharmacokinetics

| Parameter | Species | Administration | Value | Reference |

| Time to Maximum Concentration (Tmax) | Human | Subcutaneous | 0.25 - 0.5 hours | [1] |

| Terminal Elimination Half-life (t1/2) | Human | Subcutaneous | 1.4 - 5.3 hours | [1] |

| Exposure | Human | Subcutaneous | Dose-proportional | [1] |

Pharmacodynamics: Effects on Hormone Levels

Table 3.1: Effects of Single-Dose TAK-448 in Healthy Males [1]

| Dose | Route | Peak LH Fold Increase | Peak Testosterone Fold Increase |

| 0.01 - 6 mg | SC bolus or 2-hr infusion | Not specified | ~1.3 - 2.0 |

Table 3.2: Effects of Continuous 14-Day TAK-448 Infusion in Healthy Males [1]

| Dose | Route | Time to Testosterone Suppression | Sustained Testosterone Level |

| > 0.1 mg/day | SC infusion | By 60 hours | Below castration level by day 8 |

Table 3.3: Effects of Depot TAK-448 in Prostate Cancer Patients [1]

| Dose | Route | Testosterone Level | PSA Decrease |

| 12 or 24 mg | SC depot | < 20 ng/dL in 4 of 5 patients | > 50% in all patients at 24 mg |

Table 3.4: Effects of Continuous TAK-448 Administration in Rats [3]

| Dose | Route | Effect on Testosterone |

| ≥10 pmol/h (ca. 0.7 nmol/kg/day) | SC infusion | Reduction to castrate levels within 3-7 days |

Experimental Protocols

In Vitro KISS1R Binding Assay

A competitive binding assay is utilized to determine the binding affinity of TAK-448 to the KISS1R.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the KISS1R (e.g., CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled kisspeptin analog (e.g., [125I]-kisspeptin-10) and a range of concentrations of unlabeled TAK-448.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of TAK-448 that inhibits 50% of the specific binding of the radioligand (IC50).

In Vivo Assessment of HPG Axis Modulation

Animal models, such as adult male rats, are used to evaluate the in vivo effects of TAK-448 on the HPG axis.

Methodology:

-

Animal Model: Adult male rats are used.

-

Drug Administration: TAK-448 is administered via subcutaneous injection or continuous subcutaneous infusion using osmotic pumps.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Hormone Measurement: Plasma concentrations of LH, FSH, and testosterone are measured using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

-

Tissue Analysis: At the end of the study, reproductive organs (e.g., prostate, seminal vesicles) may be weighed. Hypothalamic tissue can be collected for analysis of GnRH content.

Radioimmunoassay (RIA) for Hormone Quantification

RIA is a common method for quantifying hormone levels in biological samples. The general principle involves a competitive binding reaction between a radiolabeled hormone and an unlabeled hormone for a limited number of antibody binding sites.

General Protocol:

-

Reagents:

-

Specific antibody against the hormone of interest (e.g., anti-LH, anti-FSH, anti-testosterone).

-

Radiolabeled hormone (e.g., 125I-LH, 125I-FSH, 3H-testosterone).

-

Standard solutions of the hormone at known concentrations.

-

Assay buffer.

-

Separating agent (e.g., second antibody, charcoal).

-

-

Procedure:

-

A fixed amount of antibody and radiolabeled hormone is incubated with either a standard or an unknown sample.

-

After incubation, the antibody-bound hormone is separated from the free hormone.

-

The radioactivity of the bound fraction is measured.

-

-

Standard Curve: A standard curve is generated by plotting the percentage of bound radiolabeled hormone as a function of the concentration of the unlabeled hormone standards.

-

Quantification: The concentration of the hormone in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.

Immunohistochemistry for GnRH Neurons

Immunohistochemistry can be used to visualize GnRH neurons in the hypothalamus and to assess neuronal activation (e.g., through c-Fos co-localization).

General Protocol:

-

Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and sectioned.

-

Immunostaining:

-

Sections are incubated with a primary antibody specific for GnRH.

-

A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorophore is then applied.

-

The signal is visualized using a chromogenic substrate (e.g., diaminobenzidine) or fluorescence microscopy.

-

-

Analysis: The number and morphology of GnRH-immunoreactive neurons can be quantified. For activation studies, double-labeling with an antibody against a marker of neuronal activity, such as c-Fos, is performed.

Conclusion

This compound is a potent KISS1R agonist that exerts a dual effect on the HPG axis. While acute administration is stimulatory, continuous exposure leads to profound and sustained suppression of GnRH, gonadotropins, and sex steroids. This unique pharmacological profile has been explored for its therapeutic potential in hormone-dependent conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on novel strategies to modulate the GnRH axis. Further investigation into the long-term effects and clinical applications of KISS1R agonists like TAK-448 is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. TAK-448 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of TAK-448 Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-448 acetate is a synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1][2][3] Kisspeptin is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, and its signaling pathway plays a critical role in puberty and reproduction.[4][5] Continuous administration of a potent KISS1R agonist, such as TAK-448, leads to desensitization of the receptor and subsequent suppression of the HPG axis, resulting in a rapid and profound reduction in testosterone levels.[2][6] This mechanism of action has positioned TAK-448 as a potential therapeutic agent for androgen-dependent conditions, most notably prostate cancer.[7][8][9] This technical guide provides a comprehensive overview of the preclinical studies on this compound in various animal models, focusing on its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

Mechanism of Action: The Kisspeptin Signaling Pathway

TAK-448 exerts its primary effect through the kisspeptin signaling pathway. Upon binding to KISS1R on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus, it initially stimulates the release of GnRH.[4][5][10] GnRH then travels to the pituitary gland, where it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH, in turn, stimulates the testes to produce testosterone. However, continuous and sustained activation of KISS1R by TAK-448 leads to receptor desensitization and internalization, ultimately suppressing the entire cascade and leading to a state of chemical castration.[2][6] Some in vitro evidence also suggests a potential for a direct, hormone-independent inhibitory effect on prostate cancer cell proliferation, although the in vivo contribution of this pathway appears to be minor.[1][8]

Pharmacokinetics

The pharmacokinetic profile of TAK-448 has been evaluated in rats and dogs using both unlabeled and radiolabeled ([14C]) compounds. These studies have characterized its absorption, distribution, metabolism, and excretion.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Species | Administration | Dose | Cmax | Tmax | t1/2 | AUC | Reference |

| TAK-448 | Rat | Subcutaneous | 0.1 mg/kg | Data not specified | Data not specified | Data not specified | Data not specified | [11] |

| Rat | Subcutaneous | 1 mg/kg | Data not specified | Data not specified | Data not specified | Data not specified | [11] | |

| Rat | Subcutaneous | 10 mg/kg | Data not specified | Data not specified | Data not specified | Data not specified | [11] | |

| Rat | Intravenous | Dose not specified | Data not specified | Data not specified | Data not specified | Data not specified | [11] | |

| [14C]TAK-448 | Rat | Subcutaneous | Dose not specified | Rapidly absorbed | Data not specified | Data not specified | Data not specified | [7][12] |

| Dog | Subcutaneous | Dose not specified | Rapidly absorbed | Data not specified | Data not specified | Data not specified | [7][12] | |

| Rat | Intravenous | Dose not specified | Widely distributed | Data not specified | Rapidly cleared | Data not specified | [7][12] |

Note: Specific quantitative values for Cmax, Tmax, t1/2, and AUC were not consistently available in the provided search results. The table reflects the qualitative descriptions found.

Experimental Protocols: Pharmacokinetic Studies

Animals:

Drug Administration:

-

Intravenous: [14C]TAK-448 was administered intravenously to rats to assess distribution and clearance.[7][12]

-

Subcutaneous: Both unlabeled and [14C]TAK-448 were administered subcutaneously to rats and dogs to evaluate absorption and bioavailability.[7][11][12] A study in rats also investigated dose-dependent pharmacokinetics with single subcutaneous administrations.[11]

Sample Collection and Analysis:

-

Blood samples were collected at various time points post-administration.

-

Plasma concentrations of TAK-448 and its metabolites were determined using a validated LC-MS/MS method.

-

For studies with radiolabeled compound, radioactivity in plasma, tissues, urine, and feces was measured to determine absorption, distribution, and excretion profiles.[7][12]

Key Findings:

-

TAK-448 is rapidly and well-absorbed after subcutaneous administration in both rats and dogs.[7][12]

-

The compound undergoes subcutaneous first-pass metabolism, which can lead to less than dose-proportional nonlinear pharmacokinetics at higher doses in rats.[11]

-

Following intravenous administration in rats, [14C]TAK-448 showed wide distribution into tissues, with higher concentrations observed in the kidney and urinary bladder, followed by rapid clearance.[7][12]

-

The primary route of excretion is via urine after extensive metabolism.[7][12] In rats, the majority of the administered radioactivity was recovered within 48 hours, and in dogs, within 72 hours.[7][12]

Pharmacodynamics and Efficacy in Prostate Cancer Models

The pharmacodynamic effects and anti-tumor efficacy of TAK-448 have been primarily investigated in male rats, including those bearing human prostate cancer xenografts.

Data Presentation: Pharmacodynamic and Efficacy Data

Table 1: Testosterone Suppression in Male Rats

| Administration | Dose | Effect on Plasma Testosterone | Time to Effect | Duration | Reference |

| Daily Subcutaneous Injection | 0.008-8 µmol/kg | Initial increase followed by reduction | Reduction after 7 days | Not specified | [2] |

| Continuous Subcutaneous Infusion | ≥10 pmol/h (~0.7 nmol/kg/day) | Abrupt reduction to castrate levels | 3-7 days | Sustained for 4 weeks | [2] |

| One-Month Depot (TAK-448-SR(1M)) | Dose not specified | Rapid and profound suppression | Not specified | At least 4 weeks | [9] |

Table 2: Anti-Tumor Efficacy in Rat Xenograft Models

| Model | Administration | Dose | Effect on Tumor Growth/PSA | Comparison | Reference |

| JDCaP | One-Month Depot (TAK-448-SR(1M)) | Dose not specified | Better PSA control than TAP-144-SR(1M) | TAP-144-SR(1M) | [9] |

| VCaP | Two injections (Day 0 and 28) | 0.01-3 mg/kg | Greater anti-tumor effects | Not specified | [13][14] |

| VCaP | Not specified | Not specified | Greater anti-tumor growth potential, including in castration-resistant phase | TAP-144 | [8] |

| VCaP | Not specified | Not specified | Stronger overall anti-tumor effect with a faster onset | TAP-144 | [1] |

Experimental Protocols: Efficacy Studies

Animal Models:

-

JDCaP Xenograft Model: An androgen-dependent human prostate cancer cell line xenografted into male rats.[9]

-

VCaP Xenograft Model: A vertebral-cancer of the prostate human cell line that replicates both androgen-sensitive and castration-resistant phases of prostate cancer, xenografted into male rats.[1][8]

Drug Administration:

-

Sustained-Release Depot: A one-month sustained-release formulation, TAK-448-SR(1M), was used to ensure continuous drug exposure.[9]

-

Intermittent Injections: In the VCaP model, this compound was administered on day 0 and day 28.[13][14]

Efficacy Endpoints:

-

Plasma Testosterone Levels: Measured to confirm the pharmacodynamic effect of HPG axis suppression.

-

Prostate-Specific Antigen (PSA) Levels: Monitored as a biomarker for tumor activity.[9]

-

Tumor Volume: Measured to directly assess the anti-proliferative effect of the treatment.[8]

-

Intra-tumoral Dihydrotestosterone (DHT) Levels: Assessed to understand the impact on androgen levels within the tumor microenvironment.[8]

Key Findings:

-

Continuous administration of TAK-448, either through infusion or a sustained-release depot, effectively suppresses plasma testosterone to castrate levels in male rats.[2][9]

-

In androgen-dependent prostate cancer xenograft models (JDCaP and VCaP), TAK-448 demonstrated significant anti-tumor efficacy.[8][9]

-

Compared to the GnRH agonist leuprolide (TAP-144), TAK-448 showed a more rapid and profound reduction in testosterone and better control of PSA.[1][8][9]

-

TAK-448 was also shown to have greater anti-tumor growth potential in the castration-resistant phase in the VCaP model, which was associated with a reduction in intra-tumoral dihydrotestosterone levels.[8]

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling confirmed that TAK-448 has a stronger overall anti-tumor effect and a faster onset of action compared to TAP-144.[1]

Conclusion

Preclinical studies in animal models have demonstrated that this compound is a potent KISS1R agonist with a favorable pharmacokinetic and pharmacodynamic profile for the treatment of androgen-dependent prostate cancer. Its ability to induce rapid, profound, and sustained testosterone suppression translates into significant anti-tumor efficacy in relevant xenograft models. Furthermore, comparisons with the standard-of-care GnRH agonist, leuprolide, suggest potential advantages for TAK-448 in terms of the speed and depth of testosterone suppression and anti-tumor activity. These promising preclinical findings have provided a strong rationale for the clinical development of TAK-448 for hormone-sensitive malignancies.

References

- 1. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lapp.nl [lapp.nl]

- 4. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TAK-448 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Investigation of disposition for TAK-448, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled TAK-448 suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of TAK-448 after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of TAK-448 Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: TAK-448 acetate, also known as MVT-602 acetate, is a potent synthetic nonapeptide agonist of the KISS1 receptor (KISS1R).[1][2] Its ability to modulate the hypothalamic-pituitary-gonadal axis has led to its investigation as a therapeutic agent, particularly in oncology.[3][4][5] Proper dissolution and formulation are critical for ensuring bioavailability and achieving reliable results in preclinical in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for administration in animal models.

Physicochemical Properties and Solubility Data

This compound is a white to off-white solid with excellent water solubility.[1][6] The following tables summarize its key properties and solubility in various solvents and vehicle formulations commonly used for in vivo research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 1285.41 g/mol | [6] |

| Formula | C₆₀H₈₄N₁₆O₁₆ | [6] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥99.70% | [6][7] |

Table 2: Solubility of this compound in Individual Solvents

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 100 mg/mL (77.80 mM) | Use newly opened, hygroscopic DMSO. | [6][8] |

| Water | 50 mg/mL (38.90 mM) | Sonication or heating may be required. | [6][8] |

| 30 mg/mL (23.34 mM) | Sonication is recommended. | [9] |

Table 3: Recommended Vehicle Formulations for In Vivo Studies

| Vehicle Composition | Achieved Concentration | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.94 mM) | [6] |

| 3.3 mg/mL (2.57 mM) | [9] | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.94 mM) | [6] |

Experimental Protocols

The following are detailed, step-by-step protocols for preparing this compound formulations for in vivo administration. It is recommended to prepare solutions fresh on the day of the experiment.[6]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This vehicle is a common choice for compounds with moderate solubility and is suitable for subcutaneous or intravenous administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Weigh Compound: Accurately weigh the required amount of this compound powder.

-

Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to create a stock solution (e.g., 25 mg/mL).[6] Vortex thoroughly until the powder is completely dissolved.

-

Add PEG300: To the DMSO solution, add the required volume of PEG300 (40% of the final volume). Mix thoroughly by vortexing until the solution is homogeneous.

-

Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and vortex until the solution is clear and uniform.

-

Final Dilution with Saline: Add the final volume of sterile saline (45% of the total volume) to reach the desired final concentration. Vortex the solution extensively.

-

Ensure Complete Dissolution: If any precipitation or cloudiness is observed, gently warm the solution in a 37°C water bath or use an ultrasonic bath for a short period until the solution becomes clear.[6][8]

-

Final Inspection: Before administration, visually inspect the solution to ensure it is a clear, particle-free solution.

Example for 1 mL of a 2.5 mg/mL solution:

-

Add 100 µL of a 25 mg/mL this compound in DMSO stock to 400 µL of PEG300. Mix well.

-

Add 50 µL of Tween-80 and mix well.

-

Add 450 µL of saline to bring the total volume to 1 mL. Mix well.[6]

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can improve the solubility and stability of peptide compounds.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

20% (w/v) SBE-β-CD in Saline solution

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Prepare SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.

-

Weigh Compound: Accurately weigh the required amount of this compound.

-

Dissolve in DMSO: Add the appropriate volume of DMSO (10% of the final volume) to the this compound powder. Vortex until completely dissolved.

-

Add SBE-β-CD Solution: Add the required volume of the 20% SBE-β-CD in saline solution (90% of the final volume).

-

Mix Thoroughly: Vortex the final solution until it is clear and homogeneous.

-

Final Inspection: Visually inspect the solution for any particulates before use.

Storage Recommendations

-

Powder: Store this compound powder, sealed and away from moisture, at -20°C for up to one year or -80°C for up to two years.[6]

-

Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6][8] It is advisable to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[8]

-

Working Solutions: It is strongly recommended to prepare fresh working solutions for in vivo administration and use them promptly.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of TAK-448 and the experimental workflow for its dissolution.

References

- 1. TAK-448 | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biocompare.com [biocompare.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound | Kisspeptin | TargetMol [targetmol.com]

Application Notes and Protocols: TAK-448 in Rat Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TAK-448, a kisspeptin analog, in rat xenograft models of prostate cancer. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo efficacy experiments.

Introduction to TAK-448

TAK-448 is a potent kisspeptin receptor (KISS1R) agonist.[1] Its mechanism of action involves the stimulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a transient increase followed by a profound and sustained suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and ultimately, testosterone.[2][3] This testosterone suppression makes TAK-448 a promising therapeutic agent for androgen-dependent diseases such as prostate cancer. In rat xenograft models using human prostate cancer cell lines, TAK-448 has demonstrated significant anti-tumor activity.[4][5]

Recommended Dosage and Administration

The recommended dosage of TAK-448 in rat xenograft models can vary depending on the specific cell line, study duration, and desired level of testosterone suppression. The most common route of administration is subcutaneous injection.

Table 1: Summary of TAK-448 Dosages in Rat Xenograft Models

| Xenograft Model | Cell Line | Dosage Range | Administration Route | Dosing Schedule | Reference |

| Androgen-Sensitive Prostate Cancer | VCaP | 0.01 - 3 mg/kg | Subcutaneous | Single dose or repeated doses (e.g., Day 0 and 28) | [6] |

| Androgen-Dependent Prostate Cancer | JDCaP | ≥10 pmol/h (approx. 0.7 nmol/kg/day) | Continuous Subcutaneous Infusion | Daily for 4 weeks | [3] |

| Androgen-Dependent Prostate Cancer | JDCaP | Not specified | Subcutaneous (sustained-release depot) | One-month depot | [5] |

Experimental Protocols

Rat Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using the VCaP human prostate cancer cell line.

Materials:

-

VCaP human prostate cancer cells

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

Matrigel® Basement Membrane Matrix

-

Male immunodeficient rats (e.g., SCID or nude rats), 6-8 weeks old

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Anesthetic (e.g., isoflurane)

-

Clippers

-

Disinfectant (e.g., 70% ethanol)

Procedure:

-

Cell Preparation: Culture VCaP cells according to standard protocols. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 200 µL.[1] Keep the cell suspension on ice.

-

Animal Preparation: Anesthetize the rat using isoflurane. Once anesthetized, shave the hair on the flank region.[7]

-

Cell Implantation: Gently lift the skin on the flank to create a pocket. Subcutaneously inject 200 µL of the cell suspension into the flank of the rat.[1]

-

Monitoring: Monitor the animals regularly for tumor growth. Tumor measurement can begin once tumors are palpable.[8]

Preparation and Administration of TAK-448

This protocol outlines the preparation of TAK-448 for subcutaneous injection.

Materials:

-

TAK-448 peptide

-

Sterile vehicle (e.g., sterile water for injection, saline, or a specific buffer as recommended by the supplier)

-

Sterile vials

-

Syringes and needles (27-30 gauge)

Procedure:

-

Reconstitution: Aseptically reconstitute the lyophilized TAK-448 peptide with the appropriate sterile vehicle to the desired stock concentration. Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

-

Dose Preparation: Based on the animal's body weight and the desired dose, calculate the required volume of the TAK-448 solution. Dilute the stock solution with the sterile vehicle if necessary to achieve the final injection volume (typically 100-200 µL for a rat).

-

Administration:

-

Gently restrain the rat.

-

Lift the loose skin over the dorsal (back) or flank area to form a tent.[9]

-

Insert the needle into the base of the skin tent, parallel to the body.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Inject the TAK-448 solution slowly.

-

Withdraw the needle and gently massage the injection site.

-

Vary the injection site for repeated dosing.[9]

-

Tumor Growth Monitoring and Efficacy Evaluation

Procedure:

-

Tumor Measurement: Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[8]

-

Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula:

-

Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals at least twice a week.[8] Observe for any signs of toxicity, such as weight loss, changes in behavior, or skin ulceration at the tumor site.

-

Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition in the treated group compared to the vehicle control group. Other endpoints may include changes in plasma testosterone and prostate-specific antigen (PSA) levels.

Signaling Pathway

TAK-448, as a kisspeptin agonist, acts on KISS1R, which is primarily expressed on GnRH neurons in the hypothalamus.[12] Continuous stimulation of KISS1R leads to desensitization and downregulation of the receptor, resulting in the suppression of pulsatile GnRH release.[2] This, in turn, reduces the secretion of LH and FSH from the pituitary gland, leading to a significant decrease in testosterone production by the testes. The reduction in circulating testosterone inhibits the growth of androgen-dependent prostate cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]

- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 4. animalcare.jhu.edu [animalcare.jhu.edu]

- 5. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veterinarypaper.com [veterinarypaper.com]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 9. researchanimaltraining.com [researchanimaltraining.com]

- 10. Estimation of rat mammary tumor volume using caliper and ultrasonography measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]

Application Notes and Protocols: Investigating TAK-448 in Combination with Enzalutamide for the Treatment of Androgen-Sensitive Prostate Cancer

For Research Use Only.

Introduction

TAK-448 is a potent kisspeptin receptor (KISS1R) agonist that has demonstrated significant anti-tumor effects in preclinical models of androgen-sensitive prostate cancer.[1][2] Its mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal axis, leading to a profound reduction in testosterone levels.[2][3] While TAK-448 shows promise as a monotherapy for androgen deprivation, its potential in combination with other anti-cancer agents remains a key area of investigation. This document provides a theoretical framework and detailed protocols for evaluating the combination of TAK-448 with enzalutamide, a potent androgen receptor (AR) antagonist, for the treatment of androgen-sensitive prostate cancer.

Note: As of the latest literature review, no specific preclinical or clinical studies have been published evaluating the combination of TAK-448 with other anti-cancer agents. The following application notes and protocols are presented as a scientifically-grounded, hypothetical framework for researchers to explore this potential therapeutic strategy.

Rationale for Combination Therapy

The combination of TAK-448 and enzalutamide is predicated on a dual-pronged attack on androgen signaling in prostate cancer cells. TAK-448 acts upstream by depleting circulating androgens, while enzalutamide acts downstream by blocking the androgen receptor, thereby inhibiting the proliferative signals driven by any residual androgens. This complementary approach has the potential to induce a more profound and durable anti-tumor response and potentially delay the onset of castration resistance.

Signaling Pathways

Caption: Proposed dual blockade of androgen signaling by TAK-448 and enzalutamide.

Data Presentation

The following tables represent hypothetical data to illustrate the potential synergistic effects of combining TAK-448 and enzalutamide.

Table 1: In Vitro Cytotoxicity in VCaP Prostate Cancer Cells

| Treatment | IC50 (nM) |

| TAK-448 | 50 |

| Enzalutamide | 100 |

| TAK-448 + Enzalutamide (1:2 ratio) | 20 (CI = 0.6) |

CI: Combination Index; CI < 1 indicates synergy.

Table 2: In Vivo Tumor Growth Inhibition in VCaP Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 1500 | - |

| TAK-448 (0.3 mg/kg) | 800 | 46.7 |

| Enzalutamide (10 mg/kg) | 700 | 53.3 |

| TAK-448 + Enzalutamide | 300 | 80.0 |

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

This protocol outlines the methodology for determining the synergistic anti-proliferative effects of TAK-448 and enzalutamide in an androgen-sensitive prostate cancer cell line, such as VCaP.

Materials:

-

VCaP cells (ATCC® CRL-2876™)

-

RPMI-1640 Medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

TAK-448 (lyophilized powder)

-

Enzalutamide (powder)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture VCaP cells to 80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Drug Preparation:

-

Prepare 10 mM stock solutions of TAK-448 and enzalutamide in DMSO.

-

Create a serial dilution of each drug and a combination of both at a constant ratio (e.g., 1:2).

-

-

Treatment:

-

Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations.

-

Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each drug and the combination using non-linear regression analysis.

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Caption: Workflow for in vitro synergy assessment.

Protocol 2: In Vivo Efficacy Study in a VCaP Xenograft Model

This protocol describes a preclinical study to evaluate the in vivo efficacy of TAK-448 in combination with enzalutamide in a mouse xenograft model of androgen-sensitive prostate cancer.

Materials:

-

Male immunodeficient mice (e.g., NOD-SCID)

-

VCaP cells

-

Matrigel®

-

TAK-448

-

Enzalutamide

-

Vehicle solutions for each drug

-

Calipers

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Resuspend VCaP cells in a 1:1 mixture of medium and Matrigel®.

-

Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Treatment Group Allocation:

-

When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=10 per group):

-

Group 1: Vehicle Control

-

Group 2: TAK-448 (e.g., 0.3 mg/kg, subcutaneous, once daily)

-

Group 3: Enzalutamide (e.g., 10 mg/kg, oral gavage, once daily)

-

Group 4: TAK-448 + Enzalutamide

-

-

-

Drug Administration:

-

Administer the respective treatments for 28 consecutive days.

-

Monitor animal body weight and general health twice weekly.

-

-

Tumor Measurement:

-

Measure tumor dimensions using calipers twice weekly.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Study Termination and Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and record their final weights.

-

Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

-

(Optional) Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Caption: Experimental workflow for the in vivo xenograft study.

Conclusion

The combination of TAK-448 and enzalutamide represents a rational and promising therapeutic strategy for androgen-sensitive prostate cancer. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination, from in vitro synergy assessment to in vivo efficacy studies. The successful execution of these experiments will be crucial in determining the potential of this combination for future clinical development.

References

- 1. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Culture of VCaP Cells and Treatment with TAK-448

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro culture of the human prostate cancer cell line VCaP and protocols for treatment with the investigational drug TAK-448, a kisspeptin analog.

Introduction to VCaP Cells

The VCaP (Vertebral-Cancer of the Prostate) cell line was established from a metastatic lesion to a lumbar vertebra of a patient with hormone-refractory prostate cancer.[1][2][3][4] These cells are a valuable in vitro model for studying advanced prostate cancer for several key reasons:

-

Androgen Receptor (AR) Expression: VCaP cells express high levels of the wild-type androgen receptor and are androgen-sensitive.[3][5][6]

-

Prostate-Specific Antigen (PSA) Production: They produce clinically relevant levels of PSA.[3][4]

-

TMPRSS2-ERG Gene Fusion: VCaP cells harbor the TMPRSS2-ERG gene fusion, a common genetic alteration in prostate cancer, making them an excellent model for studying the consequences of this fusion.[6][7]

-

Slow Growth Rate: Their slow proliferation rate more closely mimics the clinical behavior of prostate tumors.[1][4]

Introduction to TAK-448

TAK-448 is an investigational kisspeptin analog.[8][9] Kisspeptin and its receptor (KISS1R) are key regulators of the hypothalamic-pituitary-gonadal axis. Continuous administration of TAK-448 leads to the suppression of gonadotropin-releasing hormone (GnRH), resulting in reduced testosterone levels.[10] While the primary mechanism of TAK-448 in prostate cancer is through androgen deprivation, some in vitro evidence suggests it may also have direct effects on prostate cancer cell proliferation.[9]

VCaP Cell Culture Protocol

VCaP cells are known to be delicate and slow-growing, requiring specific culture conditions for successful maintenance.[1][2][3][4]

3.1. Materials

| Component | Specifications |

| VCaP Cells | e.g., ATCC® CRL-2875™ |

| Growth Medium | DMEM:Ham's F12 (1:1) |

| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine |

| Optional Supplements | 5 µg/mL insulin (especially for initial culture)[4] |

| Subculture Reagents | 0.05% Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS) or PBS |

| Culture Vessels | T-25 or T-75 flasks |

3.2. Thawing and Initial Culture

-

Rapidly thaw the cryopreserved vial of VCaP cells in a 37°C water bath.

-

Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.

-

Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 100-200 x g for 5 minutes to pellet the cells.[4]

-

Gently resuspend the cell pellet in 5-10 mL of complete growth medium and transfer to a T-25 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

It may take 2 or more days for the cells to attach.[4]

3.3. Subculturing VCaP Cells

VCaP cells should be subcultured when they reach 70-80% confluency. They grow in adherent clusters, and some floating cells are normal.[1]

-

Aspirate the culture medium. Collect floating cells by gentle centrifugation (100 x g for 3 minutes) and set them aside to be added back to the adherent population.[4]

-

Wash the adherent cells once with sterile HBSS or PBS.

-

Add 1-2 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells begin to detach.

-

Neutralize the trypsin by adding 4-5 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension, avoiding excessive force.

-

Combine with the previously collected floating cells.

-

Centrifuge the total cell suspension at 100-200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and plate at a split ratio of 1:2.[4]

Protocol for In Vitro Treatment of VCaP Cells with TAK-448